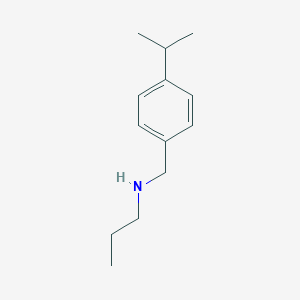

N-(4-Isopropylbenzyl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Isopropylbenzyl)propan-1-amine” is a chemical compound with the molecular formula C13H21N . It is also known as "{[4-(propan-2-yl)phenyl]methyl}(propyl)amine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “N-(4-Isopropylbenzyl)propan-1-amine” consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact mass of the compound is 191.167399674 .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-Isopropylbenzyl)propan-1-amine” were not found in the retrieved papers, it’s worth noting that amines, in general, are known to undergo a variety of chemical reactions. For example, the reaction of aldehydes and ketones with primary amines forms imine derivatives .Physical And Chemical Properties Analysis

“N-(4-Isopropylbenzyl)propan-1-amine” has a molecular weight of 191.31300 and a density of 0.893g/cm3 . Its boiling point is 264.4ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Hexadentate N3O3 amine phenol ligands

N-(4-Isopropylbenzyl)propan-1-amine has been studied for its potential in the creation of hexadentate N3O3 amine phenol ligands. These ligands, developed as reduction products of Schiff bases, are significant for their potential applications in coordination chemistry and metal ion complexation, which are fundamental in various chemical processes (Liu, Wong, Rettig, & Orvig, 1993).

Catalysis in the Reduction of Nitro Compounds

The compound has relevance in the field of catalysis, particularly in the reduction of nitro compounds to amines. This process is crucial in the synthesis of drugs, biologically active molecules, and other pharmaceutical products, where the transformation of nitroarenes into amines using heterogeneous catalysts is a key reaction (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Synthesis of Tertiary Amines

Research has also focused on the synthesis of tertiary amines, including compounds like N-(4-Isopropylbenzyl)propan-1-amine, for their inhibitive performance on carbon steel corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical (Gao, Liang, & Wang, 2007).

N2O2 Donor Ligand Complexes

There is also interest in N2O2 donor ligand complexes containing N-(4-Isopropylbenzyl)propan-1-amine. These complexes, characterized through various spectroscopic methods, are significant in the study of metal-ligand interactions, which have implications in fields ranging from medicinal chemistry to materials science (Sancheti, Bendre, & Kumbhar, 2012).

Biobased Amines and Polymers

Moreover, the compound has been explored in the context of biobased amines and their applications in the synthesis of polymers. The focus here is on the development of sustainable, biobased materials for various industrial applications, emphasizing the environmental benefits of these materials (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Enantioenriched Amine Synthesis

Research has also been conducted on the stereoselective synthesis of enantioenriched amines using N-(4-Isopropylbenzyl)propan-1-amine, with significant implications in the pharmaceutical industry for the production of antimicrobial agents and other biologically active compounds (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Safety and Hazards

While specific safety and hazard information for “N-(4-Isopropylbenzyl)propan-1-amine” was not found in the retrieved papers, it’s important to note that aromatic amines, in general, can significantly harm human health and the environment . Therefore, proper handling and disposal protocols must be followed to minimize their impact.

Direcciones Futuras

The future directions for “N-(4-Isopropylbenzyl)propan-1-amine” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This could be a promising area for future research.

Mecanismo De Acción

- The primary target of N-(4-Isopropylbenzyl)propan-1-amine is likely a specific receptor or enzyme within the body. Unfortunately, specific information about its exact target remains limited in the available literature .

- N-(4-Isopropylbenzyl)propan-1-amine may exert its effects through various mechanisms:

- Reductive Amination : One possible mode of action involves reductive amination. This process starts by forming an imine (a double bond between the nitrogen and the carbon) with an appropriate aldehyde or ketone. Subsequently, the imine is reduced to form the corresponding amine .

- Free Radical Bromination : Considering its benzyl group, the compound could undergo free radical bromination at the benzylic position. This reaction involves the abstraction of a hydrogen atom by a bromine radical, resulting in the formation of a bromine-substituted product .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGSVYBBIVQOMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Isopropylbenzyl)propan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-{[(Pyridin-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B499633.png)

![N-(1-allyl-1H-tetraazol-5-yl)-N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B499635.png)

![N-(3-bromobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499638.png)

![N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499640.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499641.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499642.png)

![Dimethyl 5-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]isophthalate](/img/structure/B499643.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine](/img/structure/B499644.png)

![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499647.png)

![N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]aniline](/img/structure/B499652.png)

![N-[4-(methylsulfanyl)benzyl]-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499653.png)

![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B499654.png)

![N-[(5-phenylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B499655.png)